SARS-CoV-2 Antiviral Activity: 6-Bromo Analog Demonstrates Potent Efficacy; 6-Chloro Scaffold Enables Halogen-Dependent SAR Exploration
In a direct antiviral activity evaluation of 5-methoxyindole-3-carboxylic acid aminoalkyl ester derivatives, the 6-bromo-substituted analog (dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole) exhibited complete inhibition of SARS-CoV-2 replication at 52.0 μM against an infectious activity of 10^6 TCID50/mL, with an IC50 of 1.06 μg/mL and a selectivity index (SI) of 78.6 in Vero E6 cells [1]. The unsubstituted 5-methoxyindole-3-carboxylic acid scaffold, when elaborated into a series of water-soluble aminoalkyl esters, did not yield compounds with this specific antiviral profile; only the 6-bromo member of this extensive compound group produced reliable antiviral effect [1]. No direct antiviral data for the 6-chloro analog are available in the current literature, establishing this compound as an SAR probe for halogen-dependent potency evaluation.
| Evidence Dimension | In vitro anti-SARS-CoV-2 activity and selectivity |
|---|---|
| Target Compound Data | No published data; compound serves as SAR probe scaffold |
| Comparator Or Baseline | 6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride: IC50 = 1.06 μg/mL; SI = 78.6; complete inhibition at 52.0 μM |
| Quantified Difference | Activity limited to 6-bromo analog; 6-unsubstituted analogs in same series inactive |
| Conditions | SARS-CoV-2 replication assay; Vero E6 cell culture; infectious activity 10^6 TCID50/mL |
Why This Matters
Procurement of the 6-chloro scaffold enables systematic SAR investigation of halogen-dependent antiviral potency—the 6-bromo analog demonstrates high activity and selectivity, but the 6-chloro variant remains unexplored, creating a defined research opportunity.
- [1] Narovlyansky AN, Filimonova MV, Tsyshkova NG, et al. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. 2023;15(4):83-91. View Source
